

1-(4-fluorophenyl)ethane-1-thiol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-fluorophenyl)ethane-1-thiol

Cat. No.: B6143751

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Technical Guide: 1-(4-fluorophenyl)ethane-1-thiol

Disclaimer: Direct experimental data for **1-(4-fluorophenyl)ethane-1-thiol** is not readily available in the public domain. This guide has been compiled based on the known properties of analogous compounds and established principles of organic chemistry. All quantitative data presented should be considered as estimations and require experimental validation.

Introduction

1-(4-fluorophenyl)ethane-1-thiol is an organosulfur compound featuring a fluorinated aromatic ring. As a thiol, it is the sulfur analogue of 1-(4-fluorophenyl)ethanol. Thiols, or mercaptans, are of significant interest in medicinal chemistry and materials science due to their unique reactivity, ability to form disulfide bonds, and potential as ligands for metal catalysts. This document provides a detailed overview of the predicted chemical properties, potential synthetic routes, and expected analytical characteristics of **1-(4-fluorophenyl)ethane-1-thiol**, aimed at researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

Directly measured physical properties for **1-(4-fluorophenyl)ethane-1-thiol** are not available. The following table summarizes key chemical identifiers and predicted properties. For

comparison, data for the analogous compound, 1-(4-chlorophenyl)ethane-1-thiol, and the precursor ketone, 1-(4-fluorophenyl)ethanone, are included.

Property	1-(4-fluorophenyl)ethane-1-thiol (Predicted)	1-(4-chlorophenyl)ethane-1-thiol	1-(4-fluorophenyl)ethanone
Molecular Formula	C ₈ H ₉ FS	C ₈ H ₉ ClS	C ₈ H ₇ FO
Molecular Weight	156.22 g/mol	172.68 g/mol [1]	138.14 g/mol
Appearance	Colorless to pale yellow liquid	-	Clear colorless to slightly yellow liquid[2]
Odor	Strong, pungent, skunk-like	-	-
Boiling Point	Lower than the corresponding alcohol (1-(4-fluorophenyl)ethanol)	-	196 °C
Density	~1.1 g/cm ³	-	1.138 g/mL at 25 °C
Solubility	Insoluble in water; soluble in organic solvents.	-	-

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **1-(4-fluorophenyl)ethane-1-thiol** are not published, plausible methodologies can be derived from standard organic chemistry techniques for the synthesis of thiols.

Proposed Synthesis from 1-(4-fluorophenyl)ethanone

A common route to secondary thiols is through the reduction of a thioacetal, which can be formed from the corresponding ketone.

Step 1: Thioacetal Formation

- To a solution of 1-(4-fluorophenyl)ethanone (1 eq.) in a suitable solvent (e.g., dichloromethane), add 1,2-ethanedithiol (1.2 eq.).
- Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$), dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the thioacetal.

Step 2: Reductive Desulfurization (Thioacetal Reduction)

- Dissolve the thioacetal from Step 1 in a suitable solvent mixture (e.g., ethanol).
- Add Raney nickel (a large excess) to the solution.
- Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture, filter off the Raney nickel, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to obtain **1-(4-fluorophenyl)ethane-1-thiol**.

Reactivity and Stability

- Oxidation: Thiols are readily oxidized. Mild oxidizing agents will convert **1-(4-fluorophenyl)ethane-1-thiol** to the corresponding disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.

- **Acidity:** The thiol proton is weakly acidic and can be deprotonated by strong bases to form a thiolate anion. This thiolate is a potent nucleophile.
- **Stability:** The compound is expected to be stable under normal laboratory conditions but may be sensitive to air and light, leading to oxidation. It is recommended to store it under an inert atmosphere.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are predicted for **1-(4-fluorophenyl)ethane-1-thiol**.

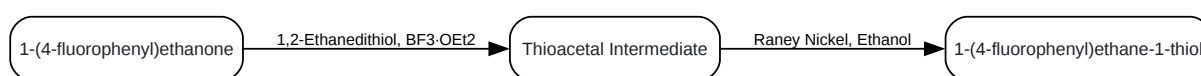
Spectroscopy	Predicted Data
¹ H NMR	- Aromatic protons (AA'BB' system): ~7.0-7.4 ppm. - Methine proton (-CH(SH)-): quartet, ~4.0-4.5 ppm. - Methyl protons (-CH ₃): doublet, ~1.6-1.8 ppm. - Thiol proton (-SH): broad singlet, ~1.5-2.5 ppm (D ₂ O exchangeable).
¹³ C NMR	- Aromatic carbons: ~115-145 ppm, with C-F coupling. - Methine carbon (-CH(SH)-): ~40-50 ppm. - Methyl carbon (-CH ₃): ~20-25 ppm.
IR Spectroscopy	- S-H stretch: weak absorption around 2550-2600 cm ⁻¹ . - C-F stretch: strong absorption around 1220-1240 cm ⁻¹ . - Aromatic C=C stretches: ~1500-1600 cm ⁻¹ .
Mass Spectrometry	- Molecular ion peak (M ⁺) at m/z = 156. - Common fragmentation patterns would involve the loss of the thiol group and fragmentation of the ethyl side chain.

Safety and Handling

Specific toxicology data for **1-(4-fluorophenyl)ethane-1-thiol** is unavailable. However, based on related thiol compounds, the following precautions should be taken:

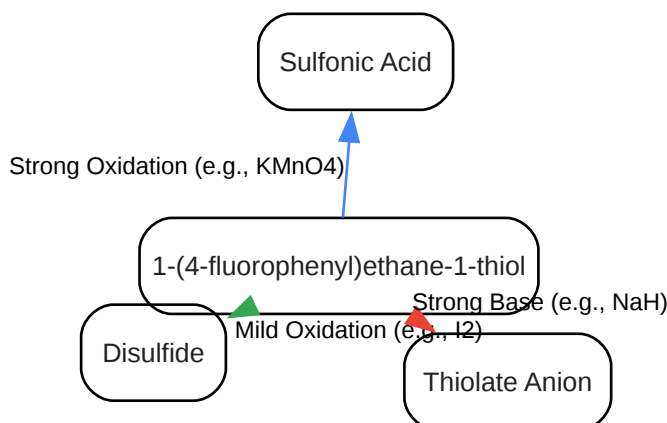
- Toxicity: Thiols are generally considered toxic and should be handled with care. Harmful if swallowed, inhaled, or in contact with skin.[3]
- Odor: The compound is expected to have a very strong and unpleasant odor.
- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Visualizations



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Caption: Proposed synthesis of **1-(4-fluorophenyl)ethane-1-thiol**.



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Caption: Key reactivity of **1-(4-fluorophenyl)ethane-1-thiol**.

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References

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